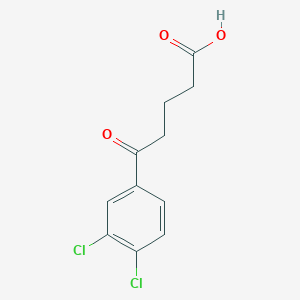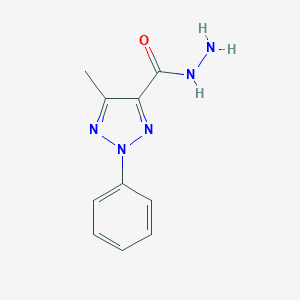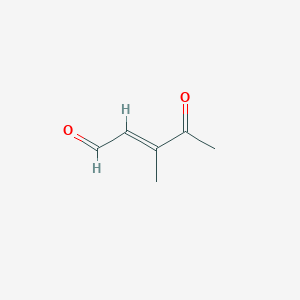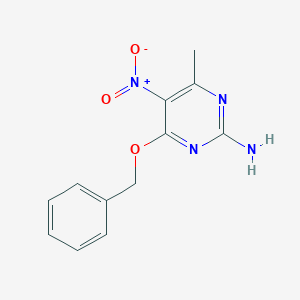
(3E)-3-(Dimethylhydrazinylidene)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-(Dimethylhydrazinylidene)butan-2-one is a chemical compound with a molecular formula of C6H12N2O. It is also known as dimethylnitrosamine (DMN) and is widely used in scientific research. DMN is a potent carcinogen and has been extensively studied for its role in liver cancer induction.
Wirkmechanismus
DMN induces liver cancer by causing DNA damage and mutations in liver cells. The compound is metabolized in the liver to form reactive intermediates that bind to DNA and other cellular macromolecules, leading to cell death and cancer development. DMN also induces oxidative stress and inflammation in the liver, which further contribute to liver cancer development.
Biochemical and Physiological Effects:
DMN exposure leads to liver damage, inflammation, and fibrosis in animals. The compound also induces oxidative stress and alters the expression of genes involved in liver metabolism and cancer development. DMN exposure has been shown to increase the risk of liver cancer in animals, and it is considered a potent carcinogen.
Vorteile Und Einschränkungen Für Laborexperimente
DMN is a useful tool for studying liver cancer mechanisms and developing potential treatments for liver cancer. The compound induces liver cancer in animals, which closely mimics the human disease. However, DMN has limitations in terms of its specificity and reproducibility. The compound can induce liver cancer in a dose-dependent manner, but the exact dose-response relationship is not well established. DMN also induces liver damage and inflammation, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
Future research on DMN should focus on improving the specificity and reproducibility of the compound in animal models. New animal models and experimental approaches should be developed to better understand the mechanisms of DMN-induced liver cancer and to identify potential therapeutic targets. The development of new treatments for liver cancer should also be a priority, given the high incidence and mortality of this disease.
Synthesemethoden
DMN is synthesized by reacting dimethylamine (DMA) with sodium nitrite (NaNO2) in the presence of a strong acid such as hydrochloric acid (HCl). The reaction produces DMN, which is then purified by distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
DMN is widely used in scientific research to induce liver cancer in animals. It is also used in the study of liver cancer mechanisms and the development of potential treatments for liver cancer. DMN has been used in various animal models, including rats, mice, and hamsters, to study the carcinogenic effects of this compound.
Eigenschaften
CAS-Nummer |
181512-85-6 |
|---|---|
Molekularformel |
C6H12N2O |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(3E)-3-(dimethylhydrazinylidene)butan-2-one |
InChI |
InChI=1S/C6H12N2O/c1-5(6(2)9)7-8(3)4/h1-4H3/b7-5+ |
InChI-Schlüssel |
QBYQXWQLIUTWNW-FNORWQNLSA-N |
Isomerische SMILES |
C/C(=N\N(C)C)/C(=O)C |
SMILES |
CC(=NN(C)C)C(=O)C |
Kanonische SMILES |
CC(=NN(C)C)C(=O)C |
Synonyme |
2,3-Butanedione, mono(dimethylhydrazone), (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



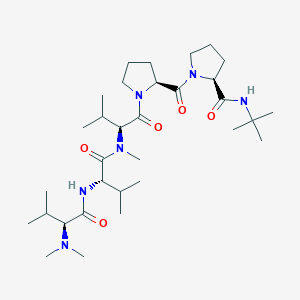
![2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid](/img/structure/B67613.png)
![2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol](/img/structure/B67616.png)
![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)
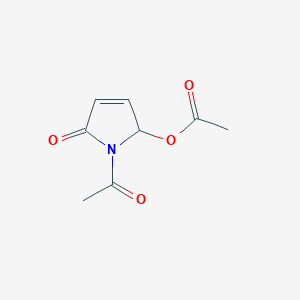
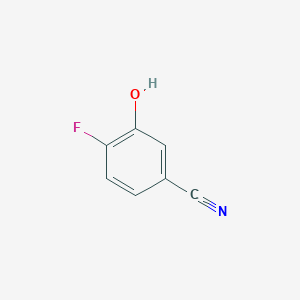

![[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol](/img/structure/B67631.png)
![7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67635.png)
